molecular formula C20H24N2O4S B2965614 2-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide CAS No. 922093-41-2

2-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide

Cat. No.: B2965614
CAS No.: 922093-41-2
M. Wt: 388.48
InChI Key: CTBRTJMMONLRCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

Research has focused on the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives through novel synthetic methodologies. For instance, a one-pot multicomponent reaction involving 2-aminophenols, Meldrum's acid, and isocyanides has been developed to synthesize these compounds efficiently at ambient temperature, yielding good to excellent outcomes (Shaabani et al., 2010). Furthermore, the construction of dibenzo[d,f][1,3]oxazepine skeletons from 2′-amino-2-hydroxybiphenyl and isothiocyanates via iodine-mediated cyclodesulfurization has been reported, showcasing a method to obtain novel compounds with good-to-excellent yields (Murata et al., 2021).

Medicinal Chemistry

In the realm of medicinal chemistry, the focus has been on the development of sulfonamide derivatives for potential therapeutic applications. These compounds have been evaluated for their enzyme inhibition capabilities, particularly against carbonic anhydrases, which are relevant for treating conditions like glaucoma, epilepsy, and certain types of tumors. Notably, unprotected primary sulfonamide groups have facilitated the synthesis of [1,4]oxazepine-based sulfonamides with strong inhibition of human carbonic anhydrases, highlighting their therapeutic potential (Sapegin et al., 2018). Additionally, novel benzimidazole fused-1,4-oxazepines have been synthesized, with studies indicating their potential as nonlinear optical (NLO) materials, further underscoring their versatility beyond biomedical applications (Almansour et al., 2016).

Photodynamic Therapy and Material Science

The development of new materials for photodynamic therapy, which is a treatment modality for cancer, has also been explored. Zinc phthalocyanines substituted with benzenesulfonamide derivative groups have shown high singlet oxygen quantum yields, making them promising candidates for this application due to their good fluorescence properties and potential for Type II photodynamic reactions (Pişkin et al., 2020).

Liquid Crystals and Advanced Materials

Moreover, research into heterocyclic liquid crystals with 1,3-oxazepine cores has been conducted, revealing their high phase transition temperatures and potential applications in display technologies. These studies underline the structural versatility and functional potential of oxazepine derivatives in advanced material sciences (Yeap et al., 2010).

Properties

IUPAC Name

2-phenyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-20(2)14-26-18-13-16(9-10-17(18)22(3)19(20)23)21-27(24,25)12-11-15-7-5-4-6-8-15/h4-10,13,21H,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBRTJMMONLRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.